molecular formula C13H17NO6S B2852184 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid CAS No. 781626-94-6

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid

Cat. No. B2852184
CAS RN: 781626-94-6
M. Wt: 315.34
InChI Key: ITGYIUYEIZSBOC-UHFFFAOYSA-N
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Description

“4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-4-oxobutanoic acid” is an aromatic ether . It is a derivative of 3,4-Dihydro-2H-1,5-benzodioxepin .


Molecular Structure Analysis

The molecular formula of the compound is C13H14O5 . The InChI code is 1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16) . The molecular weight is 250.25 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Catalysis and Proton Conductivity

Research has shown the potential of sulfonamide-based metal-organic frameworks (MOFs) for acid catalysis and proton conductivity. For instance, sulfated MOFs have been found to exhibit catalytic activity and high proton conductivity, making them suitable for applications in catalysis and fuel cells (Goesten et al., 2011).

Synthesis and Chemical Reactions

Sulfonamides have been explored as intermediates in various chemical reactions, including the synthesis of oxenium ions and the investigation of their reactive intermediates. Although these compounds exhibit a range of reactions, their potential to generate oxenium ions has been a subject of study, suggesting applications in synthetic chemistry and materials science (Novak et al., 2007).

Immunoassay and Sensitivity Improvement

The development of immunoassays for sulfonamides demonstrates the application of sulfonamide-based haptens to produce antibodies with high sensitivity and specificity. This approach has potential applications in environmental monitoring and food safety, where detecting sulfonamide residues is crucial (Wang et al., 2013).

Green Chemistry

Sulfonamide compounds have been utilized in green chemistry applications, such as the eco-friendly synthesis of sulfonamide and sulfonate carboxylic acid derivatives. These methods prioritize environmentally benign conditions, highlighting the role of sulfonamides in promoting sustainable chemical practices (Almarhoon et al., 2019).

Drug Design

In the realm of drug design, the sulfonamide group is a crucial functional group, with applications ranging from antibacterial agents to inhibitors of various enzymes. The versatility of the sulfonamide group in medicinal chemistry underscores its significance in the development of new therapeutics (Kalgutkar et al., 2010).

Safety And Hazards

The compound may cause severe skin burns and eye damage . It is advised to wear eye protection/face protection when handling this compound . If swallowed, rinse mouth and do not induce vomiting . If it comes in contact with the skin or eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c15-13(16)3-1-6-14-21(17,18)10-4-5-11-12(9-10)20-8-2-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGYIUYEIZSBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCCC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid

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